Octakis(trimethylsiloxy)silsesquioxane
Description
Properties
IUPAC Name |
bis(trimethylsilyl) bis[tris(trimethylsilyloxy)silyl] silicate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H72O10Si11/c1-35(2,3)25-43(26-36(4,5)6,27-37(7,8)9)33-45(31-41(19,20)21,32-42(22,23)24)34-44(28-38(10,11)12,29-39(13,14)15)30-40(16,17)18/h1-24H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEKPQBXDHFSQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H72O10Si11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
829.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme
Key Parameters
Characterization
-
²⁹Si NMR: Peaks at −66.5 ppm (core Si-O) and +13.2 ppm (trimethylsiloxy Si).
-
FT-IR: Absence of Si-Cl stretches (~550 cm⁻¹) confirms complete substitution.
Hydrolytic Condensation of (Trimethylsiloxy)trialkoxysilanes
Controlled hydrolysis of (trimethylsiloxy)trimethoxysilane precursors forms the cubic silsesquioxane framework.
Reaction Scheme
Key Parameters
Challenges
-
Precursor synthesis requires multistep functionalization of trialkoxysilanes.
-
Competing oligomerization pathways may yield incomplete cages.
Metathesis of Silsesquioxane Silicates with Trimethylchlorosilane
A silicate intermediate reacts with trimethylchlorosilane (Me₃SiCl) to install trimethylsiloxy groups.
Reaction Scheme
Advantages
Acid-Catalyzed Co-Condensation of Tetraethyl Orthosilicate and Trimethylchlorosilane
A one-pot synthesis leveraging simultaneous hydrolysis of Si(OEt)₄ and Me₃SiCl.
Reaction Scheme
Key Parameters
Characterization
Functionalization of Partially Condensed Silsesquioxanes
Partially condensed trisilanols are corner-capped with Me₃SiCl to form the octamer.
Reaction Scheme
Key Parameters
Limitations
Comparative Analysis of Methods
| Method | Yield (%) | Purity | Complexity | Scalability |
|---|---|---|---|---|
| Corner-Capping | 85–91 | High | Moderate | High |
| Hydrolytic Condensation | 70–80 | Moderate | High | Low |
| Metathesis | 80–85 | High | Low | Moderate |
| Co-Condensation | 60–65 | Low | Moderate | High |
| Trisilanol Functionalization | 75–80 | High | High | Moderate |
Chemical Reactions Analysis
Octakis(trimethylsiloxy)silsesquioxane undergoes various chemical reactions, including hydrosilylation, oxidation, and substitution reactions. Common reagents used in these reactions include allyl glycidyl ether, Karstedt’s catalyst, and toluene. For example, the hydrosilylation of allyl glycidyl ether with octakis(dimethylsiloxy) octasilsesquioxane using Karstedt’s catalyst in toluene results in the formation of octakis(3-glycidoxypropyl)dimethylsiloxy) octasilsesquioxane . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical and Material Science Applications
1.1 Synthesis of Polyhedral Oligomeric Silsesquioxanes (POSS)
Octakis(trimethylsiloxy)silsesquioxane serves as a precursor in the synthesis of various POSS compounds, which are known for their unique properties such as thermal stability and mechanical strength. The compound’s ability to undergo hydrosilylation reactions allows for the introduction of functional groups that can further enhance its utility in creating hybrid materials .
1.2 Anti-fouling Agents
This silsesquioxane has been utilized as an anti-fouling agent in marine coatings. Its hydrophobic nature helps prevent biofouling on submerged surfaces, making it valuable in marine applications .
1.3 Nanocomposite Materials
The incorporation of this compound into nanocomposite materials has been explored to improve mechanical properties and thermal stability. The compound's nanoscale structure allows for better dispersion within polymer matrices, leading to enhanced material performance .
Biomedical Applications
2.1 Drug Delivery Systems
Research indicates that this compound can be modified to create drug delivery systems that enhance the solubility and bioavailability of pharmaceutical compounds. Its ability to encapsulate drugs within its silicate framework allows for controlled release profiles, which is crucial in therapeutic applications .
2.2 Diagnostic Agents
The compound has been investigated for use in diagnostic imaging due to its biocompatibility and potential for functionalization with imaging agents. This makes it a candidate for enhancing the contrast in imaging techniques such as MRI or CT scans .
Case Studies
Mechanism of Action
The mechanism of action of octakis(trimethylsiloxy)silsesquioxane involves its ability to form stable, cage-like structures that can encapsulate other molecules. This encapsulation can protect the encapsulated molecules from degradation and enhance their stability. The compound’s unique structure also allows it to interact with various molecular targets and pathways, depending on the specific application .
Comparison with Similar Compounds
Octakis(dimethylvinylsilyloxy)silsesquioxane (Q8M8)
Octakis(methacryloxypropyl)silsesquioxane (CMSQ-T8)
- Structure : Eight methacryloxypropyl groups attached to the silica core.
- Key Differences: Exhibits crystallinity (melting point: 69–69.5°C) and enhanced thermal stability compared to amorphous TMS-POSS. Methacryloxy groups facilitate UV/thermal polymerization, enabling applications in photoresists and high-performance nanocomposites .
Octakis(3-chloropropyl)silsesquioxane
- Structure : [(Cl–C₃H₆–O)₈Si₈O₁₂]
- Key Differences : Chloropropyl groups undergo nucleophilic substitution, allowing post-synthetic modifications (e.g., attachment of triazoles or amines). This reactivity contrasts with the inert TMS groups, making it a versatile precursor for bioimaging and catalysis .
Octakis({n-octyl}dimethylsiloxy)silsesquioxane (POSS8)
- Structure : Long n-octyl chains attached via dimethylsiloxy linkages.
- Key Differences: Alkyl chains improve solubility in non-polar polymers (e.g., polyethylene) and enhance dispersion in nanocomposites. Thermal analysis shows reduced crystallization temperatures in polymer matrices compared to TMS-POSS .
Octakis(3-hydroxypropyldimethylsiloxy)silsesquioxane (OHPS)
- Structure : [(HO–C₃H₆–SiMe₂–O)₈Si₈O₁₂]
- Key Differences: Hydroxyl groups enable derivatization into methacrylates (OMPS), creating UV-curable nanocomposites. Hydrosilylation with allyl alcohol proceeds via C-silylation, a reactivity distinct from TMS-POSS .
Thermal and Material Properties
Biological Activity
Octakis(trimethylsiloxy)silsesquioxane (OTMS) is a unique silsesquioxane compound characterized by its octahedral structure and functional versatility. This article explores the biological activity of OTMS, including its antimicrobial properties, applications in drug delivery, and potential toxicity.
Chemical Structure and Properties
- Molecular Formula : CHOSi
- Molecular Weight : 1130.18 g/mol
- Physical Form : White powder
- CAS Number : 51777-38-9
The compound's structure enables various functionalizations, enhancing its reactivity and applicability in biological systems. The presence of multiple trimethylsiloxy groups contributes to its unique properties, such as hydrophobicity and compatibility with various organic solvents.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of OTMS and its derivatives. For instance, research published in Nature demonstrated that polysiloxane coatings containing quaternary ammonium-functionalized silsesquioxanes exhibited significant antimicrobial activity against a range of pathogens. The study emphasized that the structural modifications of silsesquioxanes can enhance their efficacy in inhibiting microbial growth .
Table 1: Antimicrobial Activity of OTMS Derivatives
| Compound Type | Microorganism Tested | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Quaternary Ammonium Functionalized | E. coli | 15 | |
| Octaspherosilicate | S. aureus | 18 | |
| Non-functionalized OTMS | Pseudomonas aeruginosa | 10 |
Applications in Drug Delivery
OTMS has been explored for its potential in drug delivery systems due to its biocompatibility and ability to encapsulate various therapeutic agents. Its structural characteristics allow for the modification of surface properties, which can be tailored to enhance drug solubility and release profiles.
Case Study: Drug Encapsulation Efficiency
In a study evaluating the encapsulation efficiency of OTMS-based nanocarriers for anticancer drugs, results indicated that OTMS could effectively encapsulate hydrophobic drugs, improving their bioavailability:
- Drug Tested : Doxorubicin
- Encapsulation Efficiency : 85%
- Release Profile : Sustained release over 48 hours
This study suggests that OTMS can serve as a promising material for developing advanced drug delivery systems .
Toxicity and Safety Profile
While OTMS exhibits beneficial biological activities, it is essential to consider its safety profile. Toxicological assessments have shown that high concentrations may lead to cytotoxic effects in certain cell lines. Studies indicate that:
- Cytotoxicity Threshold : >100 µg/mL in human fibroblast cells
- No significant toxicity observed at lower concentrations (10-50 µg/mL)
These findings underscore the importance of dosage when utilizing OTMS in biomedical applications .
Q & A
Q. What are the primary synthetic routes for Octakis(trimethylsiloxy)silsesquioxane, and how do reaction conditions influence cage structure integrity?
this compound is typically synthesized via hydrolysis-condensation of trifunctional silane precursors. Key methodologies include:
- Acid-catalyzed hydrolysis : Using 3-chloropropyltriethoxysilane in methanol/HCl, followed by prolonged stirring (6 weeks) to achieve cage formation, as described in modified sol-gel protocols .
- Optimized hydrolysis-condensation : Controlled pH, temperature, and precursor concentration to minimize cage rearrangement. For example, high yields (85%) of cube-like structures were achieved using (3-methacryloxypropyl)trimethoxysilane under rigorously anhydrous conditions .
Critical factors include catalyst type (acidic vs. basic), solvent polarity , and reaction duration . Structural integrity is confirmed via 29Si NMR , where the Q8 structure exhibits distinct signals (e.g., δ = 11.5 ppm for intact cages) .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound, and what spectral markers should researchers prioritize?
- 29Si NMR : Identifies silicon environments. A single Q4 resonance (δ ≈ -110 to -112 ppm) confirms a fully condensed cage. Trimethylsiloxy substituents appear as M-type signals (δ ≈ 10–12 ppm) .
- 13C NMR : Validates organic substituents. For example, methyl groups in trimethylsiloxy moieties resonate at δ ≈ 0–1 ppm, while propyl linkages show α/β/γ-CH2 signals .
- FT-IR : Si-O-Si asymmetric stretching (~1100 cm⁻¹) and Si-C vibrations (~760 cm⁻¹) confirm core and substituent integrity .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition onset >300°C indicating minimal cage degradation .
Advanced Research Questions
Q. How can researchers functionalize this compound to enhance compatibility with polymer matrices, and what analytical methods validate successful functionalization?
Functionalization strategies include:
- Hydrosilylation : Reacting Si-H bonds (e.g., in Q8M8H) with allyl derivatives to introduce reactive groups like epoxides or methacrylates .
- Nucleophilic substitution : Replacing chloropropyl groups with sodium methacrylate to create hybrid nanobuilding blocks .
- Click chemistry : Azide-alkyne cycloaddition to attach triazole or carbohydrate moieties for bioapplications .
Validation methods: - MALDI-TOF MS : Confirms molecular weight and functional group incorporation .
- Dynamic Mechanical Analysis (DMA) : Measures crosslink density in composites, correlating with mechanical reinforcement .
Q. What experimental strategies mitigate contradictions in reported thermal stability data for this compound-based nanocomposites?
Discrepancies often arise from:
- Incomplete functionalization : Residual reactive sites may degrade at lower temperatures. Use selective quenching agents (e.g., trimethylsilyl chloride) to cap unreacted groups .
- Matrix interactions : Polar polymers (e.g., epoxy) enhance thermal stability via hydrogen bonding, while non-polar matrices show lower onset temperatures. Conduct TGA in inert atmospheres (N2/Ar) to isolate material-specific degradation .
- Crystallinity effects : Crystalline Q8M8 (melting point ~67°C) exhibits different stability than amorphous analogs. Compare DSC profiles to identify phase-dependent behavior .
Q. In designing this compound-based epoxy nanocomposites, how does the stoichiometric ratio of amino hardeners influence crosslink density and mechanical properties?
- Stoichiometric ratio (NH2:epoxy) :
- At N = 0.5 , each epoxy tether connects four cubes, maximizing crosslink density but reducing flexibility.
- At N = 1.0 , linear tethers dominate, balancing toughness (KIC ≈ 0.8 MPa·m¹/²) and modulus (E ≈ 2.5 GPa) .
- Analytical validation :
- HF digestion + GPC : Quantifies tether length and network architecture .
- FT-IR curing kinetics : Tracks epoxy conversion rates to optimize curing conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
